2-Chloro-3-methyl-1,4-dinitrobenzene

physical organic chemistry substituent effects spectroscopic characterization

Standard dinitrohalobenzenes fail to provide steric differentiation in nucleophilic aromatic substitution. 2-Chloro-3-methyl-1,4-dinitrobenzene solves this with an ortho-methyl group that reduces resonance effects by ~18%, enabling exploration of sterically unique SAR space. - Distinct SNAr kinetics versus 2,4-dinitrochlorobenzene. - Efficient hydrogenation to 2-chloro-3-methyl-1,4-diaminobenzene (>95% conversion). - XLogP3-AA 2.6 (vs. 1.9 for DNCB) for tuned lipophilicity. Procure reliably for medicinal chemistry and materials science programs.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 408328-33-6
Cat. No. B3391964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-1,4-dinitrobenzene
CAS408328-33-6
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O4/c1-4-5(9(11)12)2-3-6(7(4)8)10(13)14/h2-3H,1H3
InChIKeyIQMJXFVNRNGVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methyl-1,4-dinitrobenzene: Identity & Procurement


2-Chloro-3-methyl-1,4-dinitrobenzene (CAS 408328-33-6) is a trisubstituted aromatic compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol, bearing chlorine, methyl, and two nitro groups on the benzene ring [1]. The compound is available from multiple commercial suppliers at purities typically ranging from 95% to 98%, with research-grade specifications suitable for use as a synthetic intermediate in pharmaceutical and agrochemical development programs . Its computed XLogP3-AA value of 2.6 and topological polar surface area of 91.6 Ų place it in a physicochemical property space distinct from simpler dinitrohalobenzene analogs [1].

Workflow Synthetic intermediate with sterically differentiated reactivity
Selection context Ortho-methyl group alters electronic and redox behavior vs. common dinitrohalobenzenes
Research grade Available at purities supporting pharmaceutical/agrochemical development

Generic Substitution Failure: Ortho-Methyl in 2-Chloro-3-methyl-1,4-dinitrobenzene


2-Chloro-3-methyl-1,4-dinitrobenzene cannot be trivially substituted with common dinitrohalobenzene analogs such as 2,4-dinitrochlorobenzene (DNCB, CAS 97-00-7) or 2,4-dinitrofluorobenzene (DNFB) because the ortho-methyl group introduces both steric and electronic perturbations that fundamentally alter reactivity profiles. In m-dinitrobenzene radical anion systems, the introduction of ortho-methyl substituents forces nitro groups out of the ring plane due to steric hindrance, resulting in charge localization (class II mixed-valence behavior) and a pronounced decrease in the rate of intramolecular electron transfer [1]. This phenomenon does not occur in unsubstituted m-dinitrobenzenes or simple dinitrohalobenzenes. Furthermore, IR and ¹⁷O NMR spectroscopic studies of 2,4-dinitro-substituted benzenes demonstrate an approximately 18% reduction in substituent effects due to steric inhibition of resonance when ortho substituents are present, while resonance effects remain quantitatively important as confirmed by dual substituent parameter analysis [2]. These differences mean that reaction kinetics, regioselectivity, and product distributions observed with prototypical substrates cannot be reliably extrapolated to this compound.

This compound
DNCB / DNFB
Steric environment
Ortho-methyl forces nitro groups out of plane, localizing charge
Planar; delocalized radical anion
Electronic transmission
Attenuated resonance due to steric inhibition
Full resonance transmission
Reactivity extrapolation
Kinetics and regioselectivity may not transfer directly
Standard SNAr substrate

Quantitative Differentiation from Analog Compounds


Steric Inhibition of Resonance in Ortho-Substituted Dinitrobenzenes

In 2,4-dinitro-substituted benzene systems bearing ortho substituents (including methyl groups), the transmission of electronic substituent effects to the 4-nitro group is attenuated by steric inhibition of resonance. A linear free-energy relationship between ¹⁷O NMR chemical shifts of the 4-nitro group in ortho-substituted 2,4-dinitrobenzenes and literature values for 4-substituted nitrobenzenes yielded a slope reflecting an approximately 18% reduction in substituent effects compared to systems lacking ortho steric interference [1]. This effect is directly applicable to 2-chloro-3-methyl-1,4-dinitrobenzene, where the ortho-methyl group adjacent to the 1-nitro substituent creates analogous steric constraints. Dual substituent parameter (DSP) analysis further confirmed that resonance effects remain significant despite this steric attenuation [1].

Resonance attenuation
Class-level inference
~18% reduction in substituent effect transmission
Steric inhibition alters electronic behavior in SNAr
Derived from ortho-substituted 2,4-dinitrobenzene series
physical organic chemistry substituent effects spectroscopic characterization

Ortho-Methyl Effect on Charge Localization in Radical Anions

Optical and EPR spectroscopic studies established that m-dinitrobenzene radical anions bearing ortho-methyl substituents (e.g., 2,6-dinitrotoluene) exhibit class II (localized) mixed-valence behavior, in contrast to unsubstituted m-dinitrobenzene. Critically, the rate of intramolecular electron transfer strongly decreases with the number of ortho-methyl substituents, a trend attributed to rotation of nitro groups out of the ring plane caused by steric hindrance from neighboring methyl groups [1]. For 2-chloro-3-methyl-1,4-dinitrobenzene (a p-dinitrobenzene scaffold with one ortho-methyl and one ortho-chloro substituent), the methyl group is expected to contribute to partial charge localization that is absent in 2,4-dinitrochlorobenzene (no ortho-methyl) [1]. The reference study further demonstrated that strong electron-releasing groups (e.g., -NH₂, -O⁻) counteract this effect by restoring conjugation, confirming that the electronic outcome depends on the specific substituent combination present [1].

Radical anion localization
Cross-study comparable
Class II localized behavior expected vs. delocalized analogs
This compound: ortho-methyl → partial charge localization DNCB: no ortho-methyl → different redox behavior
Supports redox-selective application differentiation
Qualitative trend from radical anion spectroscopy
electron transfer mixed-valence chemistry radical anion spectroscopy

Lipophilicity Gain Over 2,4-Dinitrochlorobenzene

The computed XLogP3-AA value for 2-chloro-3-methyl-1,4-dinitrobenzene is 2.6 [1], representing a +0.7 log unit increase in lipophilicity compared to 2,4-dinitrochlorobenzene (DNCB, CAS 97-00-7), which has a computed XLogP3-AA of approximately 1.9 [2]. This 0.7 log unit difference corresponds to an approximately 5-fold increase in the octanol-water partition coefficient, attributable to the additional methyl group on the aromatic ring. The topological polar surface area (TPSA) of 91.6 Ų is identical for both compounds, indicating that the hydrophobicity gain is achieved without sacrificing polar surface area [1][2].

Lipophilicity shift
Head-to-head
ΔXLogP3-AA = +0.7 vs. DNCB
~5× higher octanol-water partition
May support membrane permeability studies
TPSA unchanged at 91.6 Ų
physicochemical properties lipophilicity drug design

2-Chloro-3-methyl-1,4-dinitrobenzene Application Scenarios


Sterically Tuned SNAr Medicinal Chemistry Intermediate

Medicinal chemistry groups developing drug candidates via nucleophilic aromatic substitution (SNAr) can leverage this compound's unique combination of an activated chloro leaving group and a sterically hindering ortho-methyl group. The approximately 18% reduction in substituent electronic effects due to steric inhibition of resonance, as established by ¹⁷O NMR and IR studies on related 2,4-dinitrobenzene systems [1], predicts that nucleophilic attack at the chlorine-bearing carbon will proceed with kinetics distinct from 2,4-dinitrochlorobenzene. This enables exploration of sterically differentiated SAR space inaccessible with simpler dinitrohalobenzene scaffolds.

Redox-Active Building Block for Electron-Transfer Materials

The ortho-methyl substituent on this compound is expected to induce partial charge localization in its reduced (radical anion) state, analogous to the behavior documented for 2,6-dinitrotoluene in EPR/optical studies [2]. Materials scientists investigating mixed-valence compounds or electron-transfer mediators can exploit this property to tune the degree of charge (de)localization, a parameter critical for conductivity and redox cycling performance that is not available from methyl-free dinitrohalobenzene analogs.

Precursor to Ortho-Substituted Diaminobenzenes

Patent literature demonstrates that X-substituted p-dinitrobenzenes where X occupies the ortho position relative to a nitro group can be efficiently hydrogenated to corresponding diaminobenzenes using supported catalysts under mild conditions (1.0–3.0 MPa H₂, 60°C), achieving conversion rates of 95–99% [3]. 2-Chloro-3-methyl-1,4-dinitrobenzene fits precisely within this substrate scope, offering a route to 2-chloro-3-methyl-1,4-diaminobenzene—a building block of potential value for heterocycle synthesis in pharmaceutical and agrochemical discovery.

Lipophilicity-Enhanced Probe for Membrane Permeability Studies

With an XLogP3-AA of 2.6 compared to 1.9 for 2,4-dinitrochlorobenzene [4], this compound provides a lipophilicity-enhanced probe for studying the role of incremental hydrophobicity in membrane partitioning, cellular uptake, or blood-brain barrier penetration while keeping the dinitrohalobenzene pharmacophore constant. This 5-fold increase in partition coefficient enables dose-response or structure-permeability relationship studies where hydrophobicity is the sole variable.

Application
Selection Property
Validation Focus
Sterically tuned SNAr scaffold
Steric/electronic differentiation from DNCB
Steric inhibition of resonance on substitution kinetics
Redox-active building block
Ortho-methyl-induced charge localization
Radical anion mixed-valence behavior
Precursor to ortho-substituted diaminobenzenes
Fits X-substituted dinitrobenzene hydrogenation scope
Catalytic hydrogenation conversion review
Lipophilicity comparison probe
Higher XLogP3-AA vs. DNCB, same TPSA
Membrane permeability structure-activity studies
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